molecular formula C9H6N2OS B15070682 5-(Thiazol-5-yl)nicotinaldehyde CAS No. 1346687-57-7

5-(Thiazol-5-yl)nicotinaldehyde

Cat. No.: B15070682
CAS No.: 1346687-57-7
M. Wt: 190.22 g/mol
InChI Key: ZIKDOIWRDJLXHD-UHFFFAOYSA-N
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Description

5-(Thiazol-5-yl)nicotinaldehyde is a heterocyclic compound that contains both a thiazole ring and a nicotinaldehyde moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the nicotinaldehyde moiety is derived from nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-5-yl)nicotinaldehyde typically involves the formation of the thiazole ring followed by its attachment to the nicotinaldehyde moiety. One common method involves the reaction of 2-aminothiazole with nicotinaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Thiazol-5-yl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiazol-5-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazol-5-yl)nicotinaldehyde is unique due to the specific positioning of the thiazole ring on the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with a different set of biological targets compared to its isomers and simpler analogs .

Properties

CAS No.

1346687-57-7

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-6H

InChI Key

ZIKDOIWRDJLXHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=CN=CS2)C=O

Origin of Product

United States

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